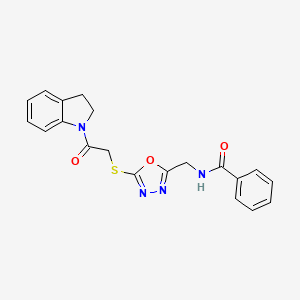

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

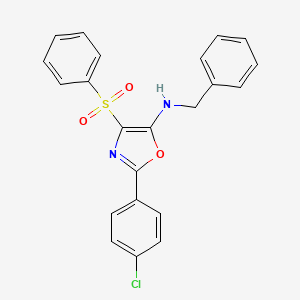

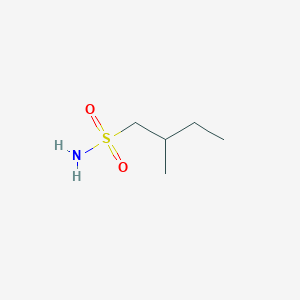

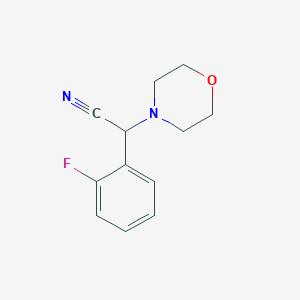

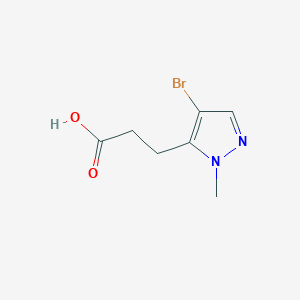

“N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic compound. It contains an indolin-2-one moiety, which is a key structural component in many bioactive molecules .

Synthesis Analysis

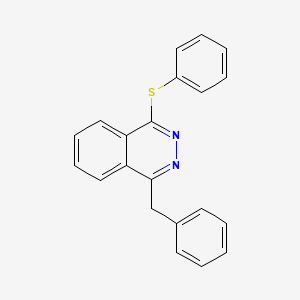

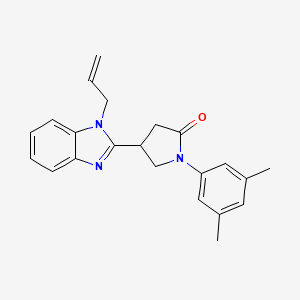

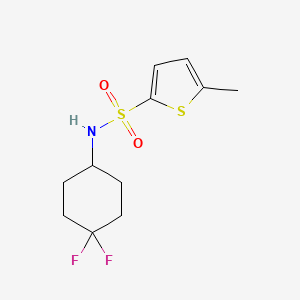

The synthesis of similar compounds has been reported in the literature. For instance, indolin-2-one compounds have been synthesized as hybrids with nitroimidazole . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is complex and would require advanced techniques such as X-ray crystallography for precise determination .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For instance, the indolin-2-one moiety can undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Detailed analysis would require experimental data .Scientific Research Applications

Antimicrobial Activity

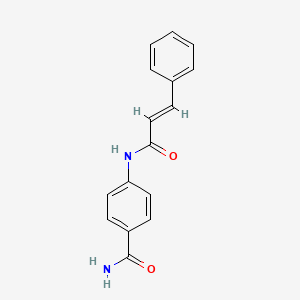

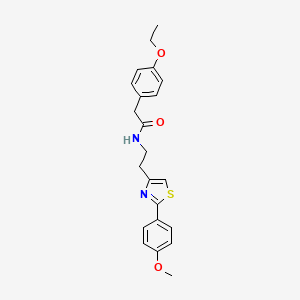

Compounds with structures similar to the one have been synthesized and tested for their antimicrobial properties. For example, thiazole-based 1,3,4-oxadiazoles heterocycles have demonstrated considerable potential antibacterial and antifungal activities against a range of gram-positive, gram-negative bacteria, and fungi (Desai et al., 2016). Such studies underscore the potential of these compounds in developing new antimicrobial agents.

Anticancer Evaluation

Benzamide derivatives that include 1,3,4-oxadiazole moieties have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This highlights the potential therapeutic applications of these compounds in cancer treatment.

Enzyme Inhibition

Studies have shown that bi-heterocyclic benzamides, including those with 1,3,4-oxadiazole units, can act as potent inhibitors for enzymes such as alkaline phosphatase (Abbasi et al., 2019). These findings provide a foundation for developing new drugs targeting specific enzyme pathways.

Anti-tubercular Agents

Additionally, tetrahydropyrimidine–isatin hybrids have been explored for their antibacterial, antifungal, and anti-tubercular activities, presenting a new avenue for the treatment of these infections (Akhaja & Raval, 2012).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Future Directions

Mechanism of Action

Target of action

Compounds with an indolin-2-one structure are often designed as inhibitors for various enzymes. For example, some are designed as acetylcholine esterase inhibitors .

Mode of action

These compounds might interact with their targets by fitting into the active site of the enzyme, preventing the enzyme from interacting with its natural substrate, thereby inhibiting its function .

Biochemical pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, acetylcholine esterase inhibitors can increase the concentration of acetylcholine in the brain, which can help improve symptoms of diseases like Alzheimer’s .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some might be well absorbed in the gut, while others might require injection. They might be metabolized in the liver and excreted in the urine or feces .

Result of action

The result of the compound’s action would depend on its specific target. For example, acetylcholine esterase inhibitors can help improve memory and cognition in Alzheimer’s patients .

Action environment

Various environmental factors can influence the action, efficacy, and stability of these compounds. These can include factors like temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c25-18(24-11-10-14-6-4-5-9-16(14)24)13-28-20-23-22-17(27-20)12-21-19(26)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINZUZOOIDYKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)